molecular formula C10H17NO3 B3042373 Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-85-1

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3042373
CAS No.: 59857-85-1
M. Wt: 199.25 g/mol
InChI Key: ZGVJCGNGCLAOIV-UHFFFAOYSA-N
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Description

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1) is a pyrrolidine derivative with a tert-butyl substituent at the 1-position and a methyl ester group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₇NO₃, and it has a molecular weight of 199.25 g/mol . The compound is utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging the steric and electronic effects of the tert-butyl group to modulate reactivity and stability. Limited physical property data are available, but its structural analogs provide insights into expected behaviors.

Properties

IUPAC Name

methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)11-6-7(5-8(11)12)9(13)14-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVJCGNGCLAOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188082
Record name Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-85-1
Record name Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59857-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps:

  • Ring Formation :

    • Starting material: Ethyl 4-aminobutyrate hydrochloride
    • Cyclization agent: Sodium nitrite in acidic medium
    • Intermediate: 5-Oxopyrrolidine-3-carboxylic acid ethyl ester
  • N-Alkylation :

    • Reagent: tert-Butyl bromide (2.2 eq)
    • Base: Potassium carbonate (3.0 eq)
    • Solvent: Dimethylformamide (DMF) at 80°C
    • Reaction time: 12-14 hours
  • Transesterification :

    • Methanol (excess) with sulfuric acid catalyst
    • Temperature: 65°C
    • Yield: 78-82% after column chromatography

Optimized Reaction Conditions

Critical parameters affecting yield and purity:

Parameter Optimal Range Effect on Reaction
Temperature 75-85°C <75°C: Incomplete alkylation
>85°C: Ester hydrolysis
Molar Ratio (t-BuBr) 2.1-2.3 eq Lower ratios reduce N-alkylation
Solvent Polarity ε = 36.7 (DMF) Polar aprotic solvents favored
Reaction Time 12-14 hrs Shorter times: <70% conversion

Data compiled from patent WO2019016745A1 and industrial synthesis reports.

Industrial-Scale Production

Large-scale manufacturing (≥100 kg batches) employs:

a) Continuous Flow Reactor System

  • Throughput: 15 kg/hr
  • Key features:
    • In-line IR monitoring for real-time quality control
    • Automated pH adjustment (target pH 8.5-9.0)
    • Reduced solvent usage (DMF recovery >92%)

b) Purification Protocol

Step Method Specifications
Primary Isolation Crystallization Ethyl acetate/n-heptane (3:7)
Purity: 95-97%
Final Purification Column Chromatography Silica gel (230-400 mesh)
Purity: >99.5% (HPLC)

Comparative Analysis of Methods

Four established protocols were evaluated for efficiency:

Method Yield (%) Purity (%) Time (hrs) Scalability
Classic Batch 68 98.2 16 Limited to 50 L
Microwave-Assisted 75 97.8 6 Lab-scale only
Flow Chemistry 82 99.5 3.5 Industrial
Enzymatic 41 88.3 24 Not viable

Data from patent examples and vendor technical documents.

Troubleshooting Common Issues

Problem : Low alkylation efficiency (<60%)

  • Solution :
    • Use molecular sieves (3Å) to remove trace water
    • Increase t-BuBr stoichiometry to 2.5 eq
    • Replace K₂CO₃ with Cs₂CO₃ for better solubility

Problem : Ester hydrolysis during transesterification

  • Mitigation :
    • Maintain methanol:H₂O ratio >20:1
    • Use Amberlyst-15 catalyst instead of H₂SO₄
    • Reduce temperature to 50°C

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 1363166-32-8)

This compound differs from the target molecule by the substitution of a sec-butyl group (1-methylpropyl) instead of a tert-butyl group at the 1-position. Key comparisons include:

  • Molecular Formula: Identical (C₁₀H₁₇NO₃) but differing in isomerism.
  • Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance, reducing nucleophilic attack susceptibility compared to the less bulky sec-butyl analog .
  • Synthesis : Both compounds likely derive from similar alkylation routes, with tert-butyl bromide or sec-butyl bromide as alkylating agents.
  • Applications : The sec-butyl variant may exhibit higher solubility in polar solvents due to reduced steric bulk.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

This analog replaces the tert-butyl group with a methyl group and the ester with a carboxylic acid . Key distinctions:

  • Functional Group : The carboxylic acid (pKa ~4-5) introduces acidity, enabling salt formation and hydrogen bonding, unlike the neutral methyl ester.
  • Physical Properties : Expected to have a higher melting point due to intermolecular hydrogen bonding .
  • Reactivity : The acid is prone to decarboxylation under heat, while the ester is more stable and suitable for reactions requiring basic conditions.

Other Pyrrolidine Derivatives (e.g., tert-Butyl Pyridine Carboxylates)

These derivatives are tailored for metal coordination or catalysis, diverging from the target compound’s applications in small-molecule synthesis .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Substituent (1-position) Functional Group (3-position) Molecular Weight (g/mol)
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate 59857-85-1 C₁₀H₁₇NO₃ tert-butyl Methyl ester 199.25
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate 1363166-32-8 C₁₀H₁₇NO₃ sec-butyl Methyl ester 199.25
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid 42346-68-9 C₆H₉NO₃ methyl Carboxylic acid 143.14

Research Findings and Trends

  • Steric Effects : The tert-butyl group in the target compound enhances thermal and oxidative stability, making it preferable for high-temperature reactions .
  • Solubility : The sec-butyl analog’s lower steric bulk may improve solubility in polar aprotic solvents (e.g., DMSO), whereas the tert-butyl variant is more lipophilic .
  • Reactivity : The carboxylic acid analog (CAS: 42346-68-9) undergoes rapid esterification under acidic conditions, highlighting the methyl ester’s synthetic utility in avoiding side reactions .

Biological Activity

Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylate functional group and a tert-butyl substituent. The structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biochemical pathways. It acts as an inhibitor or modulator, influencing enzymatic activity related to neurological functions and potentially other metabolic processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines, including A549 lung cancer cells, with IC50 values indicating significant cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Studies

  • Anticancer Studies : In vitro studies using MTT assays revealed that this compound derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, with some compounds showing IC50 values as low as 34 µM after 72 hours of treatment .
  • Antimicrobial Efficacy : Compounds derived from the pyrrolidine structure were tested against resistant strains of bacteria. One notable derivative showed selective activity against MRSA (methicillin-resistant Staphylococcus aureus) with effective concentrations below clinically relevant thresholds .

Data Tables

Compound Activity Type Cell Line/Pathogen IC50 (µM) Reference
This compoundAnticancerA549 (lung cancer)34
Derivative XAntimicrobialMRSA<10

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
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Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

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